Scientific Field: Materials Science
Summary of Application: Hydrated magnesium carbonate (HMC) cement phases are formed from the carbonation of brucite.
Methods of Application: The experiment involves the reaction of brucite and sodium bicarbonate in water.
Results or Outcomes: The analysis successfully distinguishes various HMC phases, including nesquehonite, dypingite, giorgiosite, and an undefined phase.
Scientific Field: Chemical Engineering
Summary of Application: Magnesium oxide and magnesium hydroxide show favorable properties, leading to their use in many industrial applications.
Methods of Application: The conventional methods of precipitation and hydration are used for synthesizing magnesium oxide and magnesium hydroxide.
Scientific Field: Medicine
Summary of Application: Magnesium hydroxide is a common component of antacids and laxatives.
Methods of Application: It’s typically taken orally in liquid or tablet form.
Results or Outcomes: When used as an antacid, it can help relieve symptoms such as heartburn, indigestion, and upset stomach.
Scientific Field: Food Science
Summary of Application: Magnesium hydroxide is used as a food additive.
Methods of Application: It’s added to foods during the manufacturing process.
Results or Outcomes: It helps control the pH of the food, preventing it from becoming too acidic.
Scientific Field: Environmental Engineering
Summary of Application: Magnesium hydroxide is used in wastewater treatment.
Methods of Application: It’s added to wastewater where it reacts with acids and heavy metals to form insoluble salts that can be removed by sedimentation.
Results or Outcomes: This process helps to improve the quality of the treated wastewater, making it safer to discharge into the environment.
Summary of Application: Magnesium hydroxide is used as a fire retardant.
Methods of Application: It’s incorporated into materials during the manufacturing process.
Results or Outcomes: When exposed to heat, it decomposes and releases water, which helps to cool the material and slow the spread of the fire.
Scientific Field: Energy Science
Summary of Application: Layered double hydroxides, which can include magnesium hydroxide, have applications in energy storage.
Methods of Application: These materials can be engineered as adsorbents or catalysts, and can be filled with nanomaterials to form composites of enhanced performance.
Results or Outcomes: These composites appear competitive in terms of low-cost, tunable band-gaps and high electrical conductivity.
Scientific Field: Environmental Science
Summary of Application: Layered double hydroxides, including magnesium hydroxide, can be used for dye degradation.
Methods of Application: These materials can be used as adsorbents or catalysts for the degradation of dyes.
Results or Outcomes: The use of these materials can lead to effective pollution control.
Summary of Application: Magnesium hydroxide can be used for the degradation of organic pollutants.
Methods of Application: The material can be used as an adsorbent or catalyst for the degradation of organic pollutants.
Results or Outcomes: This method can lead to effective pollution control.
Summary of Application: Magnesium hydroxide can be used in photoelectrochemical water splitting.
Methods of Application: The material can be used as a catalyst in the process of photoelectrochemical water splitting.
Results or Outcomes: This process can lead to the production of hydrogen, a clean energy source.
Summary of Application: Magnesium hydroxide can be used in the process of carbon dioxide reduction.
Methods of Application: The material can be used as a catalyst in the process of carbon dioxide reduction.
Results or Outcomes: This process can lead to the reduction of greenhouse gas emissions.
Dimagnesium carbonate dihydroxide, also known as magnesium hydroxy carbonate, is a compound with the formula . It typically appears as a white solid and is part of a broader class of hydrated magnesium carbonates. This compound is notable for its dual role in both chemical and biological systems, acting as an antacid and a source of magnesium ions.
Dimagnesium carbonate dihydroxide exhibits notable biological activity primarily due to its role in neutralizing gastric acid. It interacts with hydrochloric acid in the stomach, leading to the formation of carbon dioxide and magnesium chloride, which alleviates symptoms of heartburn and indigestion. Furthermore, magnesium is an essential mineral involved in numerous biochemical pathways, including enzyme function and energy production .
Several methods are employed to synthesize dimagnesium carbonate dihydroxide:
Dimagnesium carbonate dihydroxide has various applications:
Research on dimagnesium carbonate dihydroxide has focused on its interactions with other compounds:
Dimagnesium carbonate dihydroxide shares similarities with other magnesium compounds but also possesses unique properties. Below is a comparison with related compounds:
Compound | Formula | Key Characteristics |
---|---|---|
Magnesium Carbonate | Commonly reacts with acids to release CO₂; used in various applications including pharmaceuticals. | |
Magnesium Hydroxide | Known for its high solubility; used as an antacid (milk of magnesia). | |
Magnesium Oxide | Produced from thermal decomposition; used in refractory materials and as a dietary supplement. | |
Hydromagnesite | A hydrated form that contains more water molecules; used in ceramics and as a filler material. |
Dimagnesium carbonate dihydroxide is unique due to its dual hydroxyl and carbonate functionality, which enhances its role in biological systems compared to other magnesium compounds that primarily focus on either hydroxyl or carbonate groups alone .
The compound dimagnesium carbonate dihydroxide trihydrate, with the chemical formula Mg₂(CO₃)(OH)₂·3H₂O, crystallizes in the monoclinic crystal system [1] [8]. The monoclinic system is characterized by three unequal crystallographic axes with two pairs of vectors meeting at right angles, while the third pair forms an angle other than 90 degrees [12]. In this crystal system, the unit cell is described by vectors of unequal lengths forming a parallelogram prism, which distinguishes it from other crystal systems [9].
The monoclinic crystal system exhibits specific symmetry characteristics, with crystals typically showing a single axis of two-fold symmetry where the monoclinic unit cell can be rotated by 180 degrees without disturbing its appearance [9]. This symmetry is particularly evident in Mg₂(CO₃)(OH)₂·3H₂O, which belongs to the point group 2/m, indicating the presence of a two-fold rotation axis perpendicular to a mirror plane [1] [8].
The structural arrangement in the monoclinic system allows for the formation of acicular crystals along specific crystallographic directions [1]. In Mg₂(CO₃)(OH)₂·3H₂O, the crystals typically exhibit acicular morphology along the [10] direction, reaching lengths of up to 2.5 centimeters and forming cross-fiber veinlets, botryoidal crusts, and spherical or bow-tie aggregates of divergent crystals [1].
Mg₂(CO₃)(OH)₂·3H₂O crystallizes in the space group C2/m, which represents a base-centered monoclinic lattice with C-centering [1] [8] [22]. This space group belongs to the monoclinic crystal system and exhibits specific symmetry operations including a two-fold rotation axis, mirror planes, and an inversion center [13].
The lattice parameters of Mg₂(CO₃)(OH)₂·3H₂O have been precisely determined through X-ray crystallographic studies [22]. The unit cell dimensions are characterized by a = 16.561(5) Å, b = 3.153(3) Å, and c = 6.231(3) Å [1] [22]. The monoclinic angle β measures 99°9', while the angles α and γ remain at 90° as required by the monoclinic system [1] [8] [22].
Table 1: Crystallographic Parameters of Mg₂(CO₃)(OH)₂·3H₂O
Parameter | Value | Reference |
---|---|---|
Space Group | C2/m | [1] [8] [22] |
Crystal System | Monoclinic | [1] [8] [22] |
Point Group | 2/m | [1] [8] |
Lattice Parameter a (Å) | 16.561(5) | [1] [8] [22] |
Lattice Parameter b (Å) | 3.153(3) | [22] |
Lattice Parameter c (Å) | 6.231(3) | [22] |
Angle α (°) | 90 | [1] [8] [22] |
Angle β (°) | 99°9' | [1] [8] [22] |
Angle γ (°) | 90 | [1] [8] [22] |
Unit Cell Volume (ų) | 320.47 | [8] |
Formula Units per Unit Cell (Z) | 1 | [1] |
Density (calculated) (g/cm³) | 2.047 | [1] |
Density (measured) (g/cm³) | 2.02-2.03 | [1] |
The unit cell volume of 320.47 ų accommodates one formula unit (Z = 1), resulting in a calculated density of 2.047 g/cm³, which closely matches experimental measurements of 2.02-2.03 g/cm³ [1] [8]. The axial ratios for this structure are expressed as a:b:c = 5.257:1:1.975, reflecting the elongated nature of the unit cell along the a-axis [8].
The magnesium ions in Mg₂(CO₃)(OH)₂·3H₂O adopt an octahedral coordination environment, which is characteristic of magnesium compounds in hydrated carbonate systems [13] [30]. The coordination number of six is consistently observed for magnesium in this structure, with the metal center surrounded by oxygen atoms from different ligand types [17] [20].
The octahedral coordination geometry around magnesium consists of four hydroxyl groups and two water molecules, creating a distorted MgO₆ octahedron [13]. The average magnesium-oxygen bond distances range from 2.022 to 2.053 Å, which are typical values for octahedral magnesium coordination in hydrated carbonate environments [30]. This coordination arrangement reflects the preference of magnesium for octahedral geometry over tetrahedral coordination due to its ionic bonding characteristics and size considerations [17].
Table 2: Magnesium Coordination Environment in Mg₂(CO₃)(OH)₂·3H₂O
Magnesium Site | Coordination Number | Coordination Geometry | Ligands | Average Mg-O Distance (Å) | Reference |
---|---|---|---|---|---|
Mg1 | 6 | Octahedral | 4 OH⁻ groups + 2 H₂O molecules | 2.022-2.053 | [13] [30] |
The structure features brucite-like one-dimensional rods with equatorial magnesium-hydroxyl bonds and apical magnesium-water and magnesium-carbonate bonds [13]. The octahedral magnesium sites are arranged in chains along specific crystallographic directions, with the carbonate groups linking these chains to form the three-dimensional framework [13].
The coordination environment exhibits slight distortions from ideal octahedral geometry due to the different nature of the coordinating ligands [13]. The hydroxyl groups occupy equatorial positions and are shared between three MgO₆ octahedra, while the water molecules and carbonate interactions occur at axial positions [13]. This arrangement contributes to the overall structural stability and influences the hydrogen bonding network within the crystal structure.
The hydrogen bonding network in Mg₂(CO₃)(OH)₂·3H₂O plays a crucial role in determining the structural stability and physical properties of the mineral [29] [32]. The hydroxyl groups in the structure are shared between three MgO₆ octahedra and do not participate directly in hydrogen bonding, while the water molecules form an extensive three-dimensional hydrogen-bonded network [13].
The water molecules in the structure serve as both hydrogen bond donors and acceptors, creating interconnections between the magnesium-centered octahedral chains [13]. These hydrogen bonds involve interactions between water molecules and carbonate ions, as well as between different water molecules, contributing to the overall cohesion of the crystal structure [29]. The hydrogen bonding geometry has been precisely characterized, with specific bond lengths and angles determined through detailed crystallographic analysis [29] [32].
The structural stability of Mg₂(CO₃)(OH)₂·3H₂O is enhanced by the combination of ionic bonding between magnesium and oxygen atoms, covalent bonding within the carbonate and hydroxyl groups, and the extensive hydrogen bonding network involving the water molecules [13]. This hierarchical bonding arrangement creates a stable framework that can accommodate thermal expansion and contraction while maintaining structural integrity [13].
The three-dimensional hydrogen bonding network also influences the optical and mechanical properties of the mineral [1]. The perfect cleavage along {100} and good cleavage along {001} planes are directly related to the arrangement of hydrogen bonds and the relative weakness of interactions between specific structural layers [1]. The brittle nature of the mineral and its hardness of 2.5 on the Mohs scale reflect the strength of the hydrogen bonding network and the ease with which certain structural planes can be separated [1].
Mg₂(CO₃)(OH)₂·3H₂O belongs to a family of hydrated magnesium carbonate minerals that exhibit diverse structural arrangements and hydration states [23] [24]. The comparative analysis with related minerals provides insights into the structural relationships and phase transitions within the magnesium-carbonate-water system [25] [26].
Table 3: Comparative Analysis of Related Magnesium Carbonate Minerals
Mineral | Formula | Crystal System | Space Group | Hydration |
---|---|---|---|---|
Artinite | Mg₂(CO₃)(OH)₂·3H₂O | Monoclinic | C2/m | Trihydrate |
Nesquehonite | MgCO₃·3H₂O | Monoclinic | P2₁/n | Trihydrate |
Lansfordite | MgCO₃·5H₂O | Monoclinic | P2₁/a | Pentahydrate |
Hydromagnesite | Mg₅(CO₃)₄(OH)₂·4H₂O | Monoclinic | P2₁/c | Tetrahydrate |
Dypingite | Mg₅(CO₃)₄(OH)₂·5H₂O | Trigonal | R-3c | Pentahydrate |
Magnesite | MgCO₃ | Trigonal | R-3c | Anhydrous |
Nesquehonite (MgCO₃·3H₂O) shares the same hydration level as artinite but differs significantly in its structural arrangement [25]. Nesquehonite crystallizes in the monoclinic P2₁/n space group and consists of two-dimensional chains of corner-sharing MgO₆ octahedra running parallel to the crystallographic b-axis [11]. Each octahedron contains four equatorial carbonate anions and two axial water molecules, with uncoordinated water molecules forming hydrogen bonding networks [11].
Lansfordite (MgCO₃·5H₂O) represents a higher hydration state and crystallizes in the monoclinic P2₁/a space group [11]. The structure comprises two unique MgO₆ octahedra, with one containing six water molecules and the other having two carbonate ions and four water molecules, connected by complex hydrogen bonding networks [11]. This higher water content results in different thermal stability characteristics compared to artinite [25].
Hydromagnesite and dypingite represent more complex compositions with Mg₅(CO₃)₄(OH)₂·4H₂O and Mg₅(CO₃)₄(OH)₂·5H₂O formulas, respectively [23] [24]. These minerals exhibit different structural motifs and symmetries, with dypingite crystallizing in the trigonal R-3c space group rather than the monoclinic systems observed in artinite and related trihydrates [24] [27].
The phase relationships between these minerals are governed by temperature, pressure, and water activity conditions [13] [25]. According to phase transition studies in the magnesium-carbon dioxide-water system, dypingite is formed during the transformation of nesquehonite into hydromagnesite under specific environmental conditions [23]. Artinite represents a metastable phase that can be stabilized by inhibiting the formation of fully carbonated stable phases such as magnesite [13].